molecular formula C17H21NO5S B2918815 3-(azepane-1-sulfonyl)-8-ethoxy-2H-chromen-2-one CAS No. 950280-91-8

3-(azepane-1-sulfonyl)-8-ethoxy-2H-chromen-2-one

Cat. No.: B2918815
CAS No.: 950280-91-8
M. Wt: 351.42
InChI Key: FQBLCUVWJPEUJY-UHFFFAOYSA-N
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Description

3-(azepane-1-sulfonyl)-8-ethoxy-2H-chromen-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chromenone core, which is a derivative of coumarin, and is modified with an azepane sulfonyl group and an ethoxy group. The combination of these functional groups imparts distinct chemical properties to the molecule, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepane-1-sulfonyl)-8-ethoxy-2H-chromen-2-one typically involves multi-step organic reactions One common approach starts with the preparation of the chromenone core, which can be synthesized through the Pechmann condensation reaction involving resorcinol and ethyl acetoacetate The resulting chromenone is then subjected to sulfonylation using azepane-1-sulfonyl chloride in the presence of a base such as triethylamine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(azepane-1-sulfonyl)-8-ethoxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinone derivatives.

    Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium alkoxides or Grignard reagents can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Thiol-substituted chromenones.

    Substitution: Various alkyl or aryl ether derivatives.

Scientific Research Applications

3-(azepane-1-sulfonyl)-8-ethoxy-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a fluorescent probe due to the chromenone core.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-(azepane-1-sulfonyl)-8-ethoxy-2H-chromen-2-one is primarily related to its interaction with biological macromolecules. The chromenone core can intercalate with DNA, potentially inhibiting DNA replication and transcription. The sulfonyl group may interact with proteins, altering their function and leading to various biological effects. The ethoxy group can enhance the compound’s lipophilicity, improving its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • 3-(azepane-1-sulfonyl)benzoic acid
  • 3-(azepane-1-sulfonyl)-4-chlorobenzoic acid
  • 3-(azepane-1-sulfonyl)phenylamine

Uniqueness

Compared to similar compounds, 3-(azepane-1-sulfonyl)-8-ethoxy-2H-chromen-2-one stands out due to the presence of the chromenone core, which imparts unique photophysical properties

Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-8-ethoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5S/c1-2-22-14-9-7-8-13-12-15(17(19)23-16(13)14)24(20,21)18-10-5-3-4-6-11-18/h7-9,12H,2-6,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBLCUVWJPEUJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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